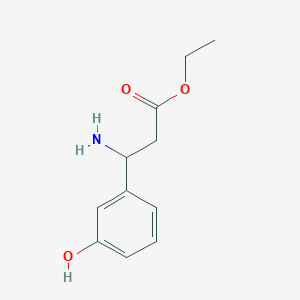

Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate

Description

Properties

IUPAC Name |

ethyl 3-amino-3-(3-hydroxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-15-11(14)7-10(12)8-4-3-5-9(13)6-8/h3-6,10,13H,2,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDADOBFUFCHAHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=CC=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Ethyl 3-(3-Nitrophenyl)Propanoate

A two-step approach involves synthesizing ethyl 3-(3-nitrophenyl)propanoate followed by nitro group reduction. The nitro precursor is prepared via esterification of 3-(3-nitrophenyl)propanoic acid with ethanol under acidic conditions. Subsequent catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) yields the target compound.

Reaction Conditions :

Hydrazine-Mediated Reduction

Alternative reduction methods employ hydrazine hydrate in the presence of a metal catalyst. For example, ethyl 3-(3-nitrophenyl)propanoate reacts with hydrazine in ethanol at 60–80°C, facilitated by iron(III) chloride, to afford the amino derivative. This method avoids high-pressure equipment, making it suitable for small-scale laboratories.

Key Data :

| Parameter | Value |

|---|---|

| Hydrazine equivalence | 2–3 equivalents |

| Yield | 70–78% |

| Purity | >95% (HPLC) |

Tandem Knoevenagel Condensation and Alkylidene Reduction

Synthesis from 3-Hydroxybenzaldehyde

This method adapts the protocol by Xu et al., originally used for ethyl 3-(3-aminophenyl)propanoate. 3-Hydroxybenzaldehyde undergoes a Knoevenagel condensation with Meldrum’s acid in triethylammonium formate (TEAF), forming an α,β-unsaturated intermediate. Subsequent reduction with stannous chloride (SnCl₂) in ethanol simultaneously reduces the double bond and esterifies the carboxylic acid.

Mechanistic Insights :

- Condensation : Formation of a conjugated enone via acid-catalyzed dehydration.

- Reduction-Esterification : SnCl₂ acts as a Lewis acid, enabling nucleophilic attack by ethanol on the carboxylic acid intermediate.

Optimization Challenges :

- Side Reactions : Over-reduction of the hydroxyl group requires careful stoichiometric control.

- Yield : 65–72% after purification.

Catalytic Amination of β-Hydroxyl Esters

Borrowing Hydrogen Methodology

A state-of-the-art approach utilizes a ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂) with a Brønsted acid additive (e.g., trifluoroacetic acid) to directly aminate ethyl 3-(3-hydroxyphenyl)propanoate. This atom-economical method avoids stoichiometric reagents by transferring hydrogen from the alcohol to the amine.

Reaction Scheme :

- Dehydrogenation : Ru catalyst abstracts hydrogen from the β-hydroxyl ester, forming a ketone intermediate.

- Imination : Reaction with ammonia generates an imine.

- Hydrogenation : Catalyst transfers hydrogen back to yield the β-amino ester.

Performance Metrics :

| Condition | Value |

|---|---|

| Catalyst loading | 2–5 mol% |

| Temperature | 100–120°C |

| Solvent | Toluene or dioxane |

| Yield | 80–88% |

Strecker-Inspired Synthesis

Adaptation for β-Amino Esters

While the classical Strecker synthesis targets α-amino acids, modifications enable β-amino ester formation. 3-Hydroxyphenylpropanal reacts with ammonium cyanide in methanol, forming an α-amino nitrile intermediate. Acidic hydrolysis (HCl, H₂O) followed by esterification with ethanol yields the target compound.

Critical Considerations :

- Cyanide Handling : Requires strict safety protocols due to toxicity.

- Chiral Control : Racemic mixtures are typical unless chiral catalysts or resolving agents are employed.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Reductive Amination | High purity, established | Requires nitro precursor | Industrial |

| Knoevenagel-Reduction | One-pot synthesis | SnCl₂ waste generation | Laboratory |

| Catalytic Amination | Atom-economical, green | High catalyst cost | Pilot-scale |

| Strecker Adaptation | Versatile for analogs | Toxicity concerns | Research-only |

Industrial-Scale Production Insights

Continuous Flow Hydrogenation

Recent patents highlight the use of continuous flow reactors for nitro group reduction. Ethyl 3-(3-nitrophenyl)propanoate in ethanol is passed through a Pd/C-packed column under hydrogen (10–15 bar), achieving >90% conversion with minimal catalyst deactivation.

Solvent Recycling

Ethanol recovery systems reduce costs in large-scale batches. Distillation reclaims >95% solvent, aligning with sustainable manufacturing practices.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of various ester derivatives.

Scientific Research Applications

Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(3-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Research Findings

- Substituent Position : Meta-substituted derivatives (e.g., 3-hydroxyphenyl, 3-fluorophenyl) generally show higher bioavailability than ortho-substituted analogs (e.g., 2-chlorophenyl), likely due to reduced steric hindrance .

- Stereochemistry : Enantiomers like the (R)-configured methyl ester () highlight the importance of chirality in biological activity, a factor less explored in ethyl ester derivatives.

Biological Activity

Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate, a compound with notable biological activity, has garnered attention in various fields of research, including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features an amino group and a hydroxyl group attached to a propanoate backbone, contributing to its unique chemical properties. The specific substitution pattern of this compound enhances its ability to interact with biological targets through hydrogen bonding and other molecular interactions.

Structural Formula

The chemical structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of the amino and hydroxyl groups allows the compound to form hydrogen bonds, influencing the activity of target molecules .

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act on receptors to modulate signaling pathways related to inflammation and cellular response.

Pharmacological Effects

This compound has shown promise in several pharmacological contexts:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that it may reduce inflammation by modulating cytokine production .

Case Studies

- Antioxidant Activity Assessment

- A study evaluated the antioxidant capacity of this compound using various assays. Results indicated a strong ability to scavenge free radicals, outperforming some standard antioxidants.

- Anti-inflammatory Mechanism

Data Table: Biological Activities

| Biological Activity | Observations | Reference |

|---|---|---|

| Antioxidant | Strong free radical scavenging activity | |

| Anti-inflammatory | Reduced cytokine levels in vitro | |

| Enzyme inhibition | Potential inhibition of specific enzymes |

Applications in Research and Industry

This compound is being explored for various applications:

Q & A

Q. What are the established synthetic routes for Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate, and how do reaction conditions influence yield?

The compound can be synthesized via the Rodionov reaction , where an appropriate aldehyde undergoes condensation with malonic ester derivatives, followed by esterification. For example, derivatives of ethyl 3-amino-3-phenylpropanoate are prepared in two steps: (1) aldehyde condensation and (2) esterification. Reaction parameters such as solvent polarity, temperature, and catalyst choice (e.g., acid or base) critically affect regioselectivity and yield. Post-synthesis purification via column chromatography or recrystallization is often required to isolate the pure product .

Q. Which analytical techniques are most effective for characterizing this compound and validating its purity?

Key methods include:

- HSQC NMR : Resolves structural ambiguities by correlating [1H-13C] couplings, particularly for distinguishing hydroxyl and amino proton environments .

- GC-FID/MS : Validates purity and identifies byproducts or degradation products through fragmentation patterns .

- HPLC with UV detection : Monitors reaction progress and quantifies enantiomeric excess if chiral centers are present .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are recommended?

Stability is influenced by moisture, light, and temperature. Recommended storage includes:

- Sealed containers under inert gas (e.g., N₂ or Ar) to prevent oxidation of the amino or hydroxyl groups.

- Room temperature (RT) storage in dark conditions to avoid photodegradation.

- Avoidance of acidic/basic environments to prevent ester hydrolysis or intramolecular cyclization .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the phenyl ring) impact the compound’s biological or chemical activity?

- Meta-hydroxyl vs. para-hydroxyl groups : The 3-hydroxyphenyl moiety enhances hydrogen-bonding potential with biological targets compared to 4-hydroxyphenyl derivatives, as seen in lignin-derived analogs .

- Amino group positioning : Substitution at the β-position (relative to the ester) increases steric hindrance, potentially reducing enzymatic degradation rates in pharmacological studies .

- Comparative studies with halogenated analogs (e.g., bromo or trifluoromethyl derivatives) reveal that electron-withdrawing groups reduce nucleophilic reactivity at the ester carbonyl .

Q. What methodological strategies address contradictions in reported spectral data or reactivity profiles?

- Orthogonal validation : Combine HSQC NMR, IR spectroscopy, and X-ray crystallography to resolve discrepancies in functional group assignments .

- Reactivity mapping : Use kinetic studies (e.g., time-resolved UV-Vis) under controlled pH and temperature to reconcile conflicting reports on ester hydrolysis rates .

Q. What mechanistic insights explain the compound’s role in lignin deconstruction or reductive stabilization?

In lignin research, ethyl 3-(hydroxyphenyl)propanoate derivatives act as intermediates stabilized via metal-catalyzed reductive pathways . The hydroxyl group facilitates coordination to catalytic sites (e.g., Pt or Pd), enabling selective cleavage of β-O-4 lignin linkages. HSQC NMR tracking confirms the disappearance of lignin monomers and formation of stabilized propanoate esters .

Q. How can researchers optimize enantioselective synthesis for chiral derivatives of this compound?

- Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts during the Rodionov reaction to induce asymmetry at the β-amino position .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of racemic mixtures, enabling isolation of the desired stereoisomer .

Q. What are the challenges in studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Solubility limitations : The compound’s low aqueous solubility necessitates DMSO or cyclodextrin-based formulations for in vitro assays .

- Competitive binding assays : Use fluorescence polarization or SPR to quantify binding affinity against targets like integrins, where trifluoromethyl analogs show enhanced specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.